MRTX0902

Description

MRTX-0902 is a small molecule drug with a maximum clinical trial phase of I.

Properties

CAS No. |

2654743-22-1 |

|---|---|

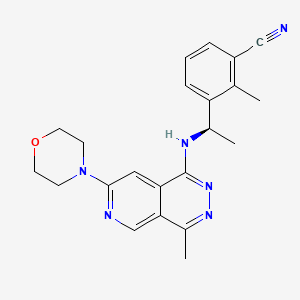

Molecular Formula |

C22H24N6O |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

2-methyl-3-[(1R)-1-[(4-methyl-7-morpholin-4-ylpyrido[3,4-d]pyridazin-1-yl)amino]ethyl]benzonitrile |

InChI |

InChI=1S/C22H24N6O/c1-14-17(12-23)5-4-6-18(14)15(2)25-22-19-11-21(28-7-9-29-10-8-28)24-13-20(19)16(3)26-27-22/h4-6,11,13,15H,7-10H2,1-3H3,(H,25,27)/t15-/m1/s1 |

InChI Key |

ILPWEAHQRAWJIU-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1[C@@H](C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C)C#N |

Canonical SMILES |

CC1=C(C=CC=C1C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The SOS1 Inhibitor MRTX0902: A Deep Dive into its Mechanism of Action in KRAS-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MRTX0902, a potent and selective inhibitor of the Son of Sevenless homolog 1 (SOS1), in the context of KRAS-mutant cancers. By disrupting a critical protein-protein interaction, this compound presents a novel therapeutic strategy to counteract the oncogenic signaling driven by mutated KRAS.

Core Mechanism: Disruption of the KRAS:SOS1 Interaction

This compound is an orally bioavailable small molecule designed to inhibit the interaction between SOS1 and KRAS.[1][2][3][4][5][6] SOS1 functions as a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[3][5][7][8] This activation is a pivotal step in the RAS-MAPK signaling pathway, which, when hyperactivated by KRAS mutations, drives uncontrolled cell proliferation and tumor growth.[3][4]

By binding to SOS1, this compound prevents the SOS1-mediated nucleotide exchange on KRAS.[2][3][5] This leads to an accumulation of KRAS in its inactive, GDP-bound form, thereby suppressing downstream signaling through the MAPK pathway.[7][8] This mechanism is crucial in cancers harboring not only KRAS mutations but also other genetic alterations that heighten the dependency on SOS1-mediated KRAS activation, such as mutations in SOS1, NF1, PTPN11, and class III BRAF.[1]

Synergistic Activity with KRAS G12C Inhibitors

A key therapeutic strategy involving this compound is its combination with direct KRAS G12C inhibitors, such as adagrasib. These inhibitors irreversibly bind to the inactive, GDP-bound form of KRAS G12C.[2][4] By inhibiting SOS1, this compound increases the population of inactive KRAS G12C-GDP, thereby enhancing the target pool for inhibitors like adagrasib.[2][4][6] This synergistic interaction leads to a more profound and durable inhibition of KRAS signaling and has demonstrated significantly enhanced antitumor activity in preclinical models compared to either agent alone.[2][4][6][9]

Quantitative Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-cancer activity of this compound, both as a monotherapy and in combination.

| Assay Type | Cell Line(s) | Mutation(s) | Metric | Value | Reference |

| 3D Cell Viability | NCI-H1975, PC9, LN229, OCI-AML5, HCC1438, NCI-H508, NCI-H1666 | EGFR, PTPN11, SOS1, NF1, Class III BRAF | IC50 | <250 nM | [1] |

| HTRF Displacement Assay | MKN1 | Not specified | Ki | 637 nM (for an early analog) | [9][10] |

| In-Cell Western (pERK) | MKN1 | Not specified | IC50 | >10,000 nM (no activity against EGFR) | [9][10] |

| In Vivo Tumor Growth Inhibition (Monotherapy) | MIA PaCa-2 Xenograft | KRAS G12C | % TGI | 41% (25 mg/kg BID), 53% (50 mg/kg BID) | [4][9] |

| In Vivo Tumor Growth Inhibition (Combination with Adagrasib) | MIA PaCa-2 Xenograft | KRAS G12C | % Regression | -54% (this compound 25 mg/kg BID + Adagrasib 10 mg/kg QD) | [4][9] |

| In Vivo Tumor Growth Inhibition (Combination with Adagrasib) | MIA PaCa-2 Xenograft | KRAS G12C | % Regression | -92% (this compound 50 mg/kg BID + Adagrasib 10 mg/kg QD) | [4][9] |

Broad Applicability and Combination Potential

The mechanism of this compound also addresses feedback reactivation of the RAS-MAPK pathway, a common resistance mechanism to targeted therapies. For instance, inhibition of MEK can lead to a release of negative feedback and subsequent activation of SOS1.[1] By co-administering this compound with RAF/MEK inhibitors like avutometinib, a more profound and sustained pathway inhibition can be achieved.[1][7][8] Similarly, combining this compound with EGFR inhibitors has shown improved antitumor activity in models with EGFR mutations.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Phospho-ERK (pERK) Assay

This assay quantifies the inhibition of ERK1/2 phosphorylation, a downstream marker of MAPK pathway activation.

-

Cell Seeding: Plate cancer cell lines in appropriate multi-well plates and allow them to adhere.

-

Compound Treatment: Incubate the cells with serial dilutions of this compound for a specified period (e.g., 30 minutes).[1]

-

Lysis and Fixation: Lyse the cells and fix the proteins to the plate.

-

Antibody Incubation: Probe the fixed proteins with primary antibodies against pERK1/2 and a loading control (e.g., GapDH).[1]

-

Secondary Antibody and Detection: Add IRDye®-conjugated secondary antibodies and quantify the fluorescent signal using an appropriate plate reader.[1]

-

Data Analysis: Normalize the pERK signal to the loading control and calculate IC50 values.

3D Spheroid Cell Viability Assay

This assay assesses the anti-proliferative effects of this compound in a more physiologically relevant three-dimensional culture system.

-

Spheroid Formation: Seed cells in ultra-low attachment microplates to promote the formation of 3D spheroids over 24 hours.[1]

-

Dosing: Treat the spheroids with serial dilutions of this compound as a single agent or in combination with other drugs.

-

Incubation: Culture the treated spheroids for an extended period (e.g., 14 days).[1]

-

Viability Assessment: Measure cell viability using a luminescent assay such as CellTiter-Glo®.[1]

-

Data Analysis: Determine IC50 values and assess synergy in combination treatments using appropriate statistical models.[1]

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

-

Animal Model: Utilize immunocompromised mice (e.g., nude or SCID).

-

Tumor Implantation: Subcutaneously implant human cancer cell lines or patient-derived xenograft (PDX) models.

-

Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize animals into treatment and vehicle control groups.[1]

-

Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water) and administer via oral gavage at specified doses and schedules (e.g., twice daily).[1]

-

Monitoring: Regularly measure tumor volumes and animal body weights.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested to analyze target engagement and downstream signaling modulation (e.g., pERK levels via immunoblot).[4]

-

Efficacy Evaluation: Calculate tumor growth inhibition (TGI) or regression for each treatment group compared to the vehicle control.

Clinical Development

This compound is currently being evaluated in Phase 1/2 clinical trials as both a monotherapy and in combination with adagrasib for patients with advanced solid tumors harboring mutations in the KRAS-MAPK pathway (NCT05578092).[1][11][12] These trials aim to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of this novel therapeutic agent.

Conclusion

This compound represents a promising targeted therapy for KRAS-mutant cancers. Its unique mechanism of inhibiting the SOS1:KRAS interaction not only provides a direct means of suppressing oncogenic signaling but also offers a powerful synergistic strategy when combined with direct KRAS inhibitors and other MAPK pathway-targeted agents. The ongoing clinical investigations will be critical in defining the therapeutic role of this compound in the evolving landscape of precision oncology.

References

- 1. verastem.com [verastem.com]

- 2. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clinicaltrial.be [clinicaltrial.be]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

The Rise of a New Strategy in KRAS-Driven Cancers: A Technical Overview of MRTX0902

For Immediate Release

San Diego, CA – In the relentless pursuit of effective therapies against KRAS-mutated cancers, a novel strategy has emerged, focusing on the inhibition of the Son of Sevenless homolog 1 (SOS1). This in-depth guide explores the discovery, structure-based design, and mechanism of action of MRTX0902, a potent and selective SOS1 inhibitor developed by Mirati Therapeutics. This compound represents a significant advancement in targeting the RAS/MAPK pathway, offering a new therapeutic avenue for a range of solid tumors.

Introduction: The Challenge of KRAS and the Promise of SOS1 Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving uncontrolled cell growth and proliferation.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating KRAS by facilitating the exchange of GDP for GTP.[1][3][4] By targeting the protein-protein interaction (PPI) between SOS1 and KRAS, it is possible to maintain KRAS in its inactive, GDP-bound state, thereby inhibiting downstream signaling.[3][5] This approach forms the basis for the therapeutic potential of this compound.

The Discovery of this compound: A Structure-Based Design Approach

This compound was identified through a meticulous structure-based drug discovery campaign aimed at designing a small molecule that could disrupt the SOS1:KRAS PPI.[5][6] This effort led to the development of a novel class of phthalazine-based SOS1 binders.[5] Through iterative modeling and chemical optimization, this compound emerged as a potent, selective, orally bioavailable, and brain-penetrant inhibitor of the SOS1:KRAS interaction.[5][7][8]

A co-crystal structure of this compound bound to SOS1 revealed key interactions, including a salt bridge between the phthalazine core and Glu902 of SOS1.[5] The design also incorporated features to enhance the edge-to-face interaction with Phe890 and provide shape complementarity with a back pocket of the SOS1 protein.[5] These structural insights were instrumental in optimizing the potency and physicochemical properties of the molecule.

Mechanism of Action: Disrupting the SOS1-KRAS Interaction

This compound selectively targets and binds to SOS1, preventing its interaction with KRAS in its inactive, GDP-bound state.[1] This disruption abrogates the SOS1-mediated exchange of GDP for GTP, thereby preventing the formation of the active KRAS-GTP complex.[1] Consequently, the activation of the downstream RAF/MEK/ERK signaling pathway is suppressed, leading to the inhibition of mutant KRAS-dependent signaling and the growth of KRAS-expressing tumor cells.[1]

Caption: SOS1-KRAS Signaling Pathway and the inhibitory action of this compound.

Quantitative Profile of this compound

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

| Assay Type | Target | Metric | Value | Reference |

| HTRF Binding Assay | SOS1 | Ki | 2.1 nmol/L | [6] |

| HTRF Binding Assay | SOS1 | IC50 | 2 nM | [4] |

| Biochemical GTP Exchange Assay | SOS1-mediated KRAS | IC50 | 15 nmol/L | [6] |

| Biochemical GTP Exchange Assay | SOS2-mediated KRAS | IC50 | >10 µmol/L | [6] |

Table 2: Disruption of SOS1:KRAS Protein-Protein Interaction by this compound

| KRAS Mutant | IC50 | Reference |

| Wild-type | 13.8 nmol/L | [6] |

| G12D | 16.6 nmol/L | [6] |

| G12V | 24.1 nmol/L | [6] |

| G12C | 30.7 nmol/L | [6] |

Table 3: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | KRAS/MAPK Pathway Mutation | pERK Inhibition IC50 | Antiproliferative Activity IC50 | Reference |

| MKN1 | Wild-type KRAS amplified | 39.6 nmol/L | No effect observed | [6] |

| NCI-H1975 | EGFR mutant | <100 nmol/L | <250 nmol/L | [6] |

| PC9 | EGFR mutant | <100 nmol/L | <250 nmol/L | [6] |

| LN229 | PTPN11 mutant | <100 nmol/L | <250 nmol/L | [6] |

| MIA PaCa-2 | KRAS G12C | Not specified | Not specified | [6] |

Table 4: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mice, Rats, Dogs | Moderate to High | [4] |

| Brain Penetrance | Not specified | Brain-penetrant | [5][7][8] |

| Human Liver Microsome Clint | Human | 195 mL/min/kg | [9] |

| cLogP | - | 3.4 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

References

- 1. Facebook [cancer.gov]

- 2. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Selectivity Profile of MRTX0902 for SOS1 over SOS2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MRTX0902, a potent and selective inhibitor of the Son of sevenless homolog 1 (SOS1). A comprehensive understanding of its preferential activity for SOS1 over its homolog, SOS2, is critical for its development as a therapeutic agent targeting KRAS-mutant cancers. This document outlines the quantitative selectivity, the experimental methodologies used for its determination, and the underlying signaling pathways.

Core Data Presentation

The remarkable selectivity of this compound for SOS1 over SOS2 is a key attribute that minimizes off-target effects and enhances its therapeutic window. This selectivity has been quantified through various biochemical and cellular assays, with the key findings summarized below.

Table 1: Biochemical Selectivity of this compound

| Target | Assay Type | Metric | Value (nM) | Reference |

| SOS1 | HTRF Binding | Ki | 2 | [1] |

| SOS2 | GDP-GTP Exchange | IC50 | >10,000 | [2][3] |

| EGFR | Enzymatic Assay | IC50 | >10,000 | [3] |

HTRF: Homogeneous Time-Resolved Fluorescence; Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration; EGFR: Epidermal Growth Factor Receptor.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Metric | Value (nM) | Reference |

| MKN1 | pERK Modulation | IC50 | 29 | [1] |

pERK: Phosphorylated Extracellular Signal-regulated Kinase.

Signaling Pathway Context

This compound functions by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS.[4][5] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, leading to its activation.[3][4] Activated, GTP-bound KRAS then initiates a downstream signaling cascade, most notably the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[4] In many cancers, mutations in KRAS lead to its constitutive activation, driving uncontrolled cell growth. By inhibiting the SOS1:KRAS interaction, this compound prevents the reloading of KRAS with GTP, thus keeping it in its inactive, GDP-bound state and suppressing the downstream oncogenic signaling.[4] While SOS2 also functions as a GEF for KRAS, studies have indicated a more dominant role for SOS1 in KRAS-driven cancers.[3]

Figure 1: SOS1-KRAS Signaling Pathway and this compound Inhibition.

Experimental Protocols

The determination of the selectivity profile of this compound relies on robust biochemical and cellular assays. The following sections detail the methodologies for the key experiments cited.

Homogeneous Time-Resolved Fluorescence (HTRF) Assays

HTRF assays are a cornerstone for quantifying the binding affinity and inhibitory activity of compounds like this compound in a high-throughput format.

Principle: This assay measures the proximity of two molecules labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665 or d2) fluorophore. When the molecules are in close proximity, excitation of the donor leads to Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. This signal is proportional to the extent of the molecular interaction.

Protocol for SOS1/SOS2 GDP-GTP Exchange Assay:

-

Reagents and Buffers:

-

Recombinant human SOS1 and SOS2 proteins.

-

Recombinant human KRAS protein (wild-type or mutant).

-

GDP and a non-hydrolyzable GTP analog (e.g., GTPγS).

-

HTRF donor-labeled antibody against a tag on KRAS (e.g., anti-His-Eu).

-

HTRF acceptor-labeled GTP analog (e.g., GTP-d2).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

-

This compound serially diluted in DMSO.

-

-

Procedure: a. In a 384-well low-volume white plate, add this compound at various concentrations. b. Add a pre-mixed solution of KRAS-GDP and the HTRF donor-labeled anti-tag antibody. c. To initiate the exchange reaction, add a mixture of SOS1 (or SOS2) and the HTRF acceptor-labeled GTP analog. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light. e. Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: a. Calculate the HTRF ratio (Acceptor Emission / Donor Emission). b. Plot the HTRF ratio against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In-Cell Western (ICW) Assay for pERK Modulation

The ICW assay is a quantitative immunofluorescence-based method to measure protein levels and post-translational modifications (like phosphorylation) directly in fixed cells in a microplate format.

Principle: Cells are treated with the inhibitor, fixed, and permeabilized. Primary antibodies specific for the target protein (e.g., pERK) and a loading control (e.g., total ERK or GAPDH) are added, followed by fluorescently-labeled secondary antibodies with different emission spectra. The fluorescence intensity for each target is then quantified using an imaging system.

Protocol for pERK Modulation:

-

Reagents and Buffers:

-

MKN1 cells (or other relevant cell lines).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound serially diluted in DMSO.

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., Odyssey Blocking Buffer).

-

Primary antibodies: Rabbit anti-pERK1/2 and Mouse anti-total ERK1/2.

-

Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.

-

-

Procedure: a. Seed MKN1 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). c. Fix the cells with fixation buffer, followed by washing. d. Permeabilize the cells with permeabilization buffer, followed by washing. e. Block non-specific binding with blocking buffer. f. Incubate with primary antibodies diluted in blocking buffer. g. Wash and incubate with the corresponding secondary antibodies diluted in blocking buffer. h. Wash and allow the plate to dry completely in the dark. i. Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey).

-

Data Analysis: a. Quantify the fluorescence intensity for both pERK and total ERK in each well. b. Normalize the pERK signal to the total ERK signal. c. Plot the normalized pERK signal against the logarithm of the this compound concentration. d. Fit the data to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the in vitro selectivity of a compound like this compound for SOS1 over SOS2.

Figure 2: Workflow for Determining SOS1 vs. SOS2 Selectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. verastem.com [verastem.com]

Unveiling SOS1 Function: A Technical Guide to the Chemical Probe MRTX0902

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of Sevenless homolog 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling, primarily through its activation of RAS proteins. Dysregulation of the RAS/MAPK pathway, often driven by mutations in genes like KRAS, is a hallmark of many human cancers. As a key activator of KRAS, SOS1 has emerged as a compelling therapeutic target. MRTX0902 is a potent, selective, and orally bioavailable small molecule inhibitor of SOS1. This technical guide provides an in-depth overview of this compound as a chemical probe to interrogate SOS1 function, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

This compound functions by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS. This action prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive, GDP-bound state. This targeted inhibition of SOS1-mediated RAS activation makes this compound a valuable tool for studying the intricacies of the RAS/MAPK signaling pathway and for exploring therapeutic strategies aimed at its downregulation.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of this compound.

Table 1: Biochemical Activity of this compound

| Assay Type | Parameter | Value | Notes |

| HTRF Binding Assay | Kᵢ (SOS1) | 2.1 nM | |

| HTRF PPI Assay (SOS1:KRAS WT) | IC₅₀ | 13.8 nM | |

| HTRF PPI Assay (SOS1:KRAS G12D) | IC₅₀ | 16.6 nM | |

| HTRF PPI Assay (SOS1:KRAS G12V) | IC₅₀ | 24.1 nM | |

| HTRF PPI Assay (SOS1:KRAS G12C) | IC₅₀ | 30.7 nM | |

| HTRF Functional Assay (SOS1-mediated GTP exchange) | IC₅₀ | 15 nM | |

| HTRF Functional Assay (SOS2-mediated GTP exchange) | IC₅₀ | >10,000 nM | Demonstrates high selectivity for SOS1 over SOS2. |

Data sourced from:

Table 2: Cellular Activity of this compound

| Cell Line | Genetic Alteration | Assay | Parameter | Value |

| MKN1 | KRAS Amplification | pERK Inhibition | IC₅₀ | 39.6 nM |

| NCI-H1975 | EGFR Mutant | pERK Inhibition | IC₅₀ | <250 nM |

| PC9 | EGFR Mutant | pERK Inhibition | IC₅₀ | <250 nM |

| LN229 | PTPN11 Mutant | pERK Inhibition | IC₅₀ | <250 nM |

| OCI-AML5 | SOS1 Mutant | pERK Inhibition | IC₅₀ | <250 nM |

| HCC1438 | NF1 Mutant | pERK Inhibition | IC₅₀ | <250 nM |

| NCI-H508 | Class III BRAF Mutant | pERK Inhibition | IC₅₀ | <250 nM |

| NCI-H1666 | Class III BRAF Mutant | pERK Inhibition | IC₅₀ | <250 nM |

| Panel of 20 KRAS-MAPK pathway-mutated cell lines | Various | pERK Inhibition | IC₅₀ | <100 nM in 16/20 cell lines |

| Panel of 20 KRAS-MAPK pathway-mutated cell lines | Various | 3D Cell Viability | IC₅₀ | <250 nM in 13/20 cell lines |

Data sourced from:

Table 3: In Vivo Efficacy of this compound (Monotherapy)

| Xenograft Model | Genetic Alteration | Dose | Tumor Growth Inhibition (TGI) |

| NCI-H1435 | NF1 K615N | 25 mg/kg BID | 50% |

| NCI-H1435 | NF1 K615N | 50 mg/kg BID | 73% |

| MIA PaCa-2 | KRAS G12C | 25 mg/kg BID | 41% |

| MIA PaCa-2 | KRAS G12C | 50 mg/kg BID | 53% |

Data sourced from:

Signaling Pathway and Mechanism of Action

SOS1 is a critical node in the RAS/MAPK signaling cascade. The following diagram illustrates the canonical pathway and the mechanism by which this compound exerts its inhibitory effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) SOS1:KRAS Interaction Assay

This assay quantitatively measures the disruption of the SOS1 and KRAS protein-protein interaction by this compound.

Materials:

-

Recombinant human SOS1 protein (tagged)

-

Recombinant human KRAS protein (WT or mutant, tagged)

-

HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor)

-

Assay buffer

-

This compound compound dilutions

-

384-well low-volume white plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 2 µL of the compound dilutions to the wells of the 384-well plate.

-

Add 4 µL of a pre-mixed solution of tagged KRAS protein and GTP to each well.

-

Add 4 µL of tagged SOS1 protein solution to each well.

-

Add 10 µL of the HTRF detection reagent mixture (containing both donor and acceptor-labeled antibodies).

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.

-

Calculate the HTRF ratio and determine the IC₅₀ values for this compound.

In-Cell Western (ICW) Assay for pERK Inhibition

This assay measures the ability of this compound to inhibit the phosphorylation of ERK in cancer cell lines.

Materials:

-

Cancer cell lines with a constitutively active MAPK pathway

-

Cell culture medium and supplements

-

This compound compound dilutions

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.1% Tween-20)

-

Primary antibodies: anti-phospho-ERK1/2 and a normalization antibody (e.g., anti-GAPDH or anti-total ERK)

-

Infrared dye-conjugated secondary antibodies

-

96-well clear-bottom black plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 30 minutes.

-

Fix the cells with the fixation solution for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes.

-

Block non-specific binding with blocking buffer for 1.5 hours.

-

Incubate the cells with the primary antibodies overnight at 4°C.

-

Wash the cells with PBS containing 0.1% Tween-20.

-

Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash the cells.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both pERK and the normalization protein to determine the IC₅₀ for pERK inhibition.

3D Cell Viability (CellTiter-Glo® 3D) Assay

This assay assesses the anti-proliferative effect of this compound on cancer cells grown in a three-dimensional culture.

Materials:

-

Cancer cell lines

-

Ultra-low attachment 96-well plates

-

Cell culture medium

-

This compound compound dilutions

-

CellTiter-Glo® 3D Reagent

Procedure:

-

Seed cells in ultra-low attachment plates to allow for spheroid formation.

-

After 24 hours, treat the spheroids with serial dilutions of this compound.

-

Incubate the plates for 7-14 days.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ values for the inhibition of cell viability.

In Vivo Murine Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human tumor cells for subcutaneous injection

-

This compound formulation (e.g., suspension in 0.5% methylcellulose and 0.2% Tween 80 in water)

-

Dosing gavage needles

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject human tumor cells into the flank of the mice.

-

Monitor tumor growth until they reach a predetermined average volume (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and this compound treatment groups.

-

Administer this compound orally (e.g., twice daily) at the desired dose levels.

-

Measure tumor volumes with calipers twice a week.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

For pharmacodynamic studies, tumors can be harvested at specific time points after the last dose to measure pERK levels by immunoblotting.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a chemical probe like this compound.

Conclusion

This compound is a highly potent and selective chemical probe for the study of SOS1 function. Its well-characterized mechanism of action, coupled with a comprehensive dataset on its biochemical and cellular activities, makes it an invaluable tool for researchers in the fields of cancer biology and signal transduction. The detailed experimental protocols provided in this guide offer a framework for the utilization of this compound to further elucidate the role of SOS1 in health and disease and to explore novel therapeutic strategies targeting the RAS/MAPK pathway. The combination of this compound with other targeted agents, such as KRAS G12C inhibitors, has shown synergistic anti-tumor activity, highlighting its potential in combination therapies. As research into RAS-driven cancers continues, the use of well-characterized chemical probes like this compound will be instrumental in advancing our understanding and developing more effective treatments.

The Structure-Activity Relationship of MRTX0902: A Deep Dive into a Potent SOS1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of MRTX0902, a potent, selective, and orally bioavailable inhibitor of the Son of sevenless homolog 1 (SOS1). This compound disrupts the crucial protein-protein interaction between SOS1 and KRAS, representing a promising therapeutic strategy for KRAS-driven cancers. This document details the molecular design, quantitative SAR data, and key experimental methodologies that led to the discovery of this compound.

Introduction: Targeting the KRAS-SOS1 Interaction

Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1][2] KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The guanine nucleotide exchange factor (GEF) SOS1 plays a pivotal role in activating KRAS by facilitating the exchange of GDP for GTP.[1][3] Therefore, inhibiting the interaction between SOS1 and KRAS is a compelling strategy to reduce the levels of active, GTP-bound KRAS and downstream signaling through the MAPK pathway.[1][2]

This compound emerged from a structure-based drug discovery program aimed at identifying small molecules that bind to SOS1 and disrupt its interaction with KRAS.[1][4] This guide will explore the key chemical modifications that transformed initial hits into a clinical candidate.

Mechanism of Action of this compound

This compound is a phthalazine-based inhibitor that selectively binds to SOS1.[3][4] This binding event prevents SOS1 from engaging with KRAS in its inactive, GDP-bound state.[3] By blocking this interaction, this compound effectively inhibits SOS1-mediated nucleotide exchange, leading to an accumulation of inactive KRAS-GDP.[1][3] This suppression of KRAS activation results in the downregulation of the downstream RAF/MEK/ERK (MAPK) signaling pathway, ultimately inhibiting the growth and survival of KRAS-dependent cancer cells.[3]

The following diagram illustrates the mechanism of action of this compound in the context of the KRAS activation cycle.

Structure-Activity Relationship (SAR) Studies

The discovery of this compound involved systematic modifications of a phthalazine scaffold. The SAR exploration focused on optimizing potency, selectivity, and pharmacokinetic properties.

SAR of the Phthalazine Core and C1-Substituent

Initial efforts focused on a 6,7-dimethoxy-substituted phthalazine core. Modifications at the C1 position with various benzylic amines were explored to probe a hydrophobic pocket in SOS1.

| Compound | C1-Substituent | SOS1 Ki (nM) | MKN1 pERK IC50 (nM) |

| 6 | (R)-α-methylbenzyl amine | 637 | >10000 |

| 10 | 2,4-substituted furan | - | 338 |

| 11 | 2,4-substituted thiophene | 3.9 | 165 |

Data sourced from the Journal of Medicinal Chemistry (2022), 65(14), 9678-9690.[4]

The introduction of a 2,4-substituted thiophene at the C1 position (compound 11 ) led to a significant enhancement in both binding affinity and cellular potency compared to early analogs.[4]

SAR of the C1-Benzyl Amine Moiety

Further optimization focused on the benzyl amine portion of the molecule. Substitutions on the phenyl ring were investigated to improve potency and drug-like properties.

| Compound | C1-Benzyl Amine Modification | MKN1 pERK IC50 (nM) | cLogP |

| 24 | 3-trifluoromethyl-phenyl | - | - |

| 31 | 3-bromo-phenyl | - | - |

| 32 (this compound) | 3-cyano-2-methyl-phenyl | 39.6 | 3.4 |

| 33 | 3-methylsulfone-phenyl | 242 | - |

| 34 | 3-cyano-phenyl (no 2-methyl) | 333 | - |

Data sourced from the Journal of Medicinal Chemistry (2022), 65(14), 9678-9690 and Cancer Discovery (2024).[1][4]

The introduction of a 3-cyano substituent on the phenyl ring (compound 32 , this compound) provided the best balance of high potency and reduced lipophilicity.[4] The addition of a 2-methyl group on the same ring was also found to be crucial for maintaining high cellular potency.[4]

Selectivity and Pharmacokinetic Profile

This compound was profiled for its selectivity and pharmacokinetic properties, which are critical for its development as a clinical candidate.

Selectivity Profile

| Target | IC50 (nM) |

| SOS1 | 15 |

| SOS2 | >10000 |

| EGFR | >10000 |

Data sourced from Cancer Discovery (2024).[1]

This compound demonstrates high selectivity for SOS1 over the closely related homolog SOS2 and the epidermal growth factor receptor (EGFR).[4]

Pharmacokinetic Parameters

| Species | Route | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |

| Mouse | IV | 1.3 | 14.6 | 0.48 | - |

| Mouse | PO | - | - | - | 38 |

| Rat | IV | 0.62 | 4.4 | 0.28 | - |

| Rat | PO | - | - | - | 83 |

| Dog | IV | 1.2 | 5.8 | 0.38 | - |

| Dog | PO | - | - | - | 71 |

Data sourced from the Journal of Medicinal Chemistry (2022), 65(14), 9678-9690.[4]

This compound exhibits a short half-life in mice, which necessitated twice-daily (BID) dosing in preclinical efficacy studies.[4] It displays moderate to high oral bioavailability across multiple species.[4]

Key Experimental Protocols

The following sections provide an overview of the key assays used in the SAR studies of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay was used to determine the binding affinity (Ki) of compounds to the SOS1 protein.

Principle: A competitive binding assay where the test compound displaces a fluorescently labeled tracer from the SOS1 protein, leading to a decrease in the HTRF signal.

General Protocol:

-

Recombinant human SOS1 polypeptide is incubated with a Cy5-labeled tracer compound.

-

Serial dilutions of the test compound (e.g., this compound) are added.

-

The reaction is allowed to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader.

-

The Ki value is calculated from the IC50 value obtained from the dose-response curve.

In-Cell Western Assay for pERK Modulation

This assay quantifies the phosphorylation of ERK1/2 (pERK) in cells to measure the cellular potency of the inhibitors.

Principle: An antibody-based assay that detects the levels of phosphorylated ERK in fixed cells, providing a measure of MAPK pathway inhibition.

General Protocol:

-

Cancer cell lines (e.g., MKN1) are seeded in microplates.

-

Cells are treated with a range of concentrations of the test compound.

-

After incubation, cells are fixed and permeabilized.

-

Cells are incubated with a primary antibody specific for pERK and a normalization antibody (e.g., for total ERK or a housekeeping protein).

-

Fluorescently labeled secondary antibodies are added.

-

The plate is scanned on an imaging system to quantify the fluorescence intensity.

-

The pERK signal is normalized, and IC50 values are determined.

Conclusion

The development of this compound is a testament to the power of structure-based drug design in targeting challenging protein-protein interactions. The systematic SAR studies detailed in this guide highlight the key molecular features required for potent and selective inhibition of the SOS1:KRAS interaction. The phthalazine core, coupled with an optimized C1-benzyl amine substituent bearing a 3-cyano-2-methyl-phenyl group, was identified as the optimal combination for achieving high potency, selectivity, and favorable drug-like properties. This compound serves as a valuable chemical probe and a promising clinical candidate for the treatment of KRAS-driven cancers.

References

The SOS1 Inhibitor MRTX0902: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of MRTX0902, a potent and selective inhibitor of the Son of sevenless homolog 1 (SOS1). By disrupting the interaction between SOS1 and KRAS, this compound represents a promising therapeutic strategy for cancers driven by mutations in the RAS-MAPK pathway.[1][2][3] This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying biological pathways and experimental designs.

Pharmacokinetics: Interspecies Profile of this compound

This compound has demonstrated favorable pharmacokinetic properties across multiple preclinical species, characterized by its oral bioavailability and brain penetrance.[4][5][6] These attributes are critical for its potential as a clinically effective agent against solid tumors, including those that may have metastasized to the brain.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose | Route | T1/2 (h) | Bioavailability (%) | Key Findings | Reference |

| CD-1 Mice | 100 mg/kg | PO (single) | 1.3 | - | Brain penetrant with sustained free drug exposure in the CSF. | [4][5] |

| CD-1 Mice | - | IV | - | - | High intravenous clearance (Cl = 85 mL/min/kg) was observed for a precursor compound. | [5] |

| Sprague-Dawley Rats | - | IV/PO | - | - | PK properties were evaluated. | [5] |

| Beagle Dogs | - | IV/PO | - | - | PK properties were evaluated. | [5] |

Note: Specific Cmax, Tmax, and AUC values were not consistently reported in a comparable format across the reviewed literature.

Table 2: Central Nervous System (CNS) Pharmacokinetics of this compound in CD-1 Mice

| Time (h) | Mean Free Plasma Concentration (Cp,u, nM) | Mean Brain Concentration (ng/g) | Mean CSF Concentration (nM) | CSF:Cp,u (Kp,uu) |

| 1 | 134 | 1388 | 209 | 1.56 |

| 8 | 35 | 388 | 36 | 1.03 |

Data from a single 100 mg/kg oral dose.[4][5]

Pharmacodynamics: In Vivo Efficacy and Mechanism of Action

This compound has shown significant antitumor activity in various preclinical cancer models, particularly those with mutations in the RAS-MAPK pathway.[7][8] Its mechanism of action involves the inhibition of SOS1, which prevents the loading of GTP onto KRAS, thereby inhibiting downstream signaling through the RAF-MEK-ERK pathway.[2]

Table 3: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

| Cancer Model | Genetic Alteration(s) | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| MIA PaCa-2 (Pancreatic) | KRASG12C | This compound | 25 mg/kg BID, PO | 41% TGI | [1][4][8] |

| MIA PaCa-2 (Pancreatic) | KRASG12C | This compound | 50 mg/kg BID, PO | 53% TGI | [1][4][8] |

| MIA PaCa-2 (Pancreatic) | KRASG12C | This compound + Adagrasib (MRTX849) | 25 mg/kg BID + 10 mg/kg QD | -54% Regression | [4][5] |

| MIA PaCa-2 (Pancreatic) | KRASG12C | This compound + Adagrasib (MRTX849) | 50 mg/kg BID + 10 mg/kg QD | -92% Regression (2 tumor-free animals) | [4][5] |

| NCI-H1435 (NSCLC) | NF1K615N | This compound | 25 mg/kg BID, PO | 50% TGI | [8] |

| NCI-H1435 (NSCLC) | NF1K615N | This compound | 50 mg/kg BID, PO | 73% TGI | [8] |

| RL95-2 | SOS1N233I | This compound | - | Significant TGI | [7] |

| MKN74 | NF1X547 | This compound | - | Significant TGI | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to evaluate the pharmacokinetics and pharmacodynamics of this compound.

In Vivo Tumor Growth Inhibition (TGI) Studies

-

Animal Models: Immunocompromised mice (e.g., athymic nude) were used for the subcutaneous implantation of human tumor cells to establish cell line-derived xenograft (CDX) models.[7][8]

-

Tumor Implantation: Human tumor cells were injected subcutaneously into the right flank of the mice.[7]

-

Treatment Initiation: Dosing commenced when the average tumor volumes reached a predetermined size, typically 100-200 mm³.[7]

-

Drug Formulation and Administration: this compound was formulated in a suspension of 0.5% methylcellulose (4000 cps) with 0.2% Tween 80 in water and administered via oral gavage.[7]

-

Monitoring: Tumor size and animal body weights were measured twice weekly.[7][8]

-

Efficacy Endpoint: The primary endpoint was tumor growth inhibition, calculated as the percent change in baseline tumor volume.[7]

Pharmacodynamic (PD) Studies

-

Objective: To assess the modulation of the RAS-MAPK pathway in response to this compound treatment.

-

Procedure: Mice with established tumors were treated with this compound. Tumors were collected at specific time points after the final dose (e.g., 4 hours).[4][5]

-

Analysis: The levels of phosphorylated ERK (pERK), a downstream marker of MAPK pathway activation, were measured in tumor lysates to determine the extent of pathway inhibition.[4][5][7]

In Vitro pERK Assay

-

Method: An In-Cell Western (ICW) assay was utilized to evaluate the cellular activity of this compound by measuring the inhibition of ERK1/2 phosphorylation.[7]

-

Procedure: Cells were incubated with serial dilutions of this compound for 30 minutes. Following treatment, cells were probed with primary antibodies for pERK1/2 and a loading control (e.g., GapDH), followed by IRDye® secondary antibodies for detection.[7]

Visualizing the Science: Diagrams and Workflows

To better illustrate the complex biological processes and experimental setups, the following diagrams have been generated using the DOT language.

Caption: RAS-MAPK signaling pathway and the inhibitory action of this compound on SOS1.

Caption: Workflow for preclinical in vivo tumor growth inhibition studies.

Caption: Mechanism of synergistic action between this compound and a KRAS G12C inhibitor.

References

- 1. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. verastem.com [verastem.com]

- 8. aacrjournals.org [aacrjournals.org]

MRTX0902: Brain Penetrance and Implications for Central Nervous System (CNS) Metastases

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Central Nervous System (CNS) metastases represent a significant clinical challenge in cancers driven by KRAS mutations, largely due to the poor penetration of many systemic therapies across the blood-brain barrier (BBB). MRTX0902 is a potent, selective, and orally bioavailable inhibitor of Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS.[1][2] Preclinical data has demonstrated that this compound is a brain-penetrant molecule, suggesting its potential as a therapeutic agent for managing and treating CNS metastases.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, its brain penetrance characteristics, the experimental protocols used for its evaluation, and the clinical implications for KRAS-mutant solid tumors with intracranial disease.

Mechanism of Action of this compound

This compound functions by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS.[5][6] SOS1 facilitates the exchange of GDP for GTP on KRAS, converting it from its inactive ("off") state to its active ("on") state.[1] The activation of KRAS initiates downstream signaling through the MAPK pathway (RAF/MEK/ERK), which is critical for tumor cell proliferation and survival.[1][5] By selectively binding to SOS1, this compound prevents this nucleotide exchange, effectively trapping KRAS in its inactive, GDP-bound form.[1] This leads to the suppression of MAPK pathway signaling, inhibiting the growth of cancer cells dependent on this pathway.[5][7]

References

- 1. Facebook [cancer.gov]

- 2. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Testing MRTX0902 Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the efficacy of MRTX0902, a potent and selective inhibitor of the guanine nucleotide exchange factor SOS1 (Son of Sevenless Homolog 1). The following protocols and data are intended to guide researchers in the preclinical assessment of this compound and similar molecules targeting the KRAS signaling pathway.

Introduction

This compound is an orally bioavailable small molecule that disrupts the protein-protein interaction (PPI) between SOS1 and KRAS.[1][2] SOS1 facilitates the exchange of GDP for GTP on KRAS, leading to its activation and subsequent downstream signaling through the MAPK pathway (RAF-MEK-ERK), which is crucial for cell proliferation and survival. By inhibiting the SOS1:KRAS interaction, this compound prevents KRAS activation, thereby suppressing oncogenic signaling in tumors with mutations in the KRAS-MAPK pathway.[1][2] These protocols outline key in vitro assays to quantify the biochemical and cellular activity of this compound.

Data Presentation

The efficacy of this compound has been demonstrated across a range of in vitro assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | Metric | Value (nM) | Reference |

| HTRF Binding Assay | SOS1 | K_i | 2.1 | [3] |

| HTRF PPI Assay | SOS1:KRAS (WT) | IC_50 | 13.8 | [3] |

| HTRF PPI Assay | SOS1:KRAS (G12D) | IC_50 | 16.6 | [3] |

| HTRF PPI Assay | SOS1:KRAS (G12V) | IC_50 | 24.1 | [3] |

| HTRF PPI Assay | SOS1:KRAS (G12C) | IC_50 | 30.7 | [3] |

| Nucleotide Exchange Assay | SOS1-mediated | IC_50 | 15 | [3] |

| Nucleotide Exchange Assay | SOS2-mediated | IC_50 | >10,000 | [3] |

Table 2: Cellular Activity of this compound in KRAS-MAPK Pathway Mutant Cell Lines

| Cell Line | Cancer Type | Relevant Mutation(s) | Assay | Metric | Value (nM) | Reference |

| MKN1 | Gastric Carcinoma | KRAS Amplification | pERK Inhibition | IC_50 | 39.6 | [3] |

| NCI-H1975 | Non-Small Cell Lung | EGFR Mutant | pERK Inhibition | IC_50 | <250 | [1] |

| PC9 | Non-Small Cell Lung | EGFR Mutant | pERK Inhibition | IC_50 | <250 | [1] |

| LN229 | Glioblastoma | PTPN11 Mutant | pERK Inhibition | IC_50 | <250 | [1] |

| OCI-AML5 | Acute Myeloid Leukemia | SOS1 Mutant | pERK Inhibition | IC_50 | <250 | [1] |

| HCC1438 | Breast Carcinoma | NF1 Mutant | pERK Inhibition | IC_50 | <250 | [1] |

| NCI-H508 | Colorectal Carcinoma | BRAF Class III Mutant | pERK Inhibition | IC_50 | <250 | [1] |

| NCI-H1666 | Lung Adenocarcinoma | BRAF Class III Mutant | pERK Inhibition | IC_50 | <250 | [1] |

| NCI-H1435 | Non-Small Cell Lung | NF1 K615N | 3D Cell Viability | IC_50 | <250 | [1] |

| LN229 | Glioblastoma | PTPN11 A72S | 3D Cell Viability | IC_50 | <250 | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the general workflow of the described in vitro assays.

Caption: SOS1-KRAS Signaling Pathway and this compound Mechanism of Action.

References

Application Notes and Protocols for Cell-Based Assays to Measure MRTX0902 IC50 Values in Cancer Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX0902 is a potent and selective, orally bioavailable small molecule inhibitor of Son of sevenless homolog 1 (SOS1).[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS by facilitating the exchange of GDP for GTP.[1][3][4] By binding to SOS1, this compound disrupts the protein-protein interaction between SOS1 and KRAS, preventing KRAS activation.[1][4][5] This leads to the suppression of the downstream mitogen-activated protein kinase (MAPK) signaling pathway (RAF/MEK/ERK), which is a key driver of cell proliferation and survival in many cancers.[1][6] Consequently, this compound shows significant anti-proliferative activity in cancer cell lines harboring mutations in the KRAS-MAPK pathway.[5][6]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a common cell-based assay.

Principle of the Assay

The IC50 value of this compound is determined by measuring the viability of cancer cells after treatment with a range of inhibitor concentrations. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method for this purpose. This assay quantifies the amount of ATP present in metabolically active cells, which is directly proportional to the number of viable cells. The luminescent signal is generated by a proprietary thermostable luciferase (Ultra-Glo™ Luciferase), which catalyzes the oxidation of luciferin in the presence of ATP. The resulting light output is measured with a luminometer, and the data is used to generate a dose-response curve from which the IC50 value can be calculated.

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits the SOS1-mediated activation of KRAS and the downstream MAPK signaling pathway.

Experimental Workflow

Caption: Experimental workflow for determining the IC50 value of this compound.

Materials and Reagents

-

Cancer Cell Lines: Select appropriate cancer cell lines with known KRAS mutations (e.g., NCI-H1975, PC9, LN229, OCI-AML5, HCC1438, NCI-H508, NCI-H1666).

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).

-

Cell Culture Medium: Appropriate for the chosen cell lines (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-Buffered Saline (PBS): Sterile.

-

Trypsin-EDTA: For cell detachment.

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit: (Promega, Cat. No. G7570, G7571, G7572, or G7573).

-

Opaque-walled 96-well plates: White plates are recommended for luminescence assays.

-

Multichannel pipette and sterile tips.

-

Humidified incubator: 37°C, 5% CO2.

-

Luminometer: Capable of reading 96-well plates.

Detailed Protocol

1. Cell Seeding: a. Culture the selected cancer cell lines in their recommended growth medium until they reach 70-80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells/well, optimize for each cell line) in fresh culture medium. d. Seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate. e. Include wells with medium only to serve as a background control. f. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in culture medium to obtain a range of desired concentrations. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range (e.g., 0.001 µM to 20 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only). d. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or untreated control medium to the respective wells. e. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

3. CellTiter-Glo® Assay: a. After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add 100 µL of the prepared CellTiter-Glo® Reagent to each well. d. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence of each well using a luminometer.

Data Analysis

-

Background Subtraction: Subtract the average luminescence value of the medium-only wells from all other experimental wells.

-

Normalization: Normalize the data to the vehicle control. The luminescence of the vehicle-treated wells represents 100% cell viability. Calculate the percentage of cell viability for each this compound concentration using the following formula:

% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

-

Dose-Response Curve and IC50 Calculation: a. Plot the percentage of cell viability against the logarithm of the this compound concentration. b. Use a non-linear regression analysis (e.g., sigmoidal dose-response, variable slope) to fit the data and determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation Status | This compound IC50 (nM) | Reference |

| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR Mutant | <250 | [6] |

| PC9 | Non-Small Cell Lung Cancer | EGFR Mutant | <250 | [6] |

| LN229 | Glioblastoma | PTPN11 Mutant | <250 | [6] |

| OCI-AML5 | Acute Myeloid Leukemia | SOS1 Mutant | <250 | [6] |

| HCC1438 | Breast Cancer | NF1 Mutant | <250 | [6] |

| NCI-H508 | Colorectal Cancer | BRAF Class III Mutant | <250 | [6] |

| NCI-H1666 | Non-Small Cell Lung Cancer | BRAF Class III Mutant | <250 | [6] |

| MKN1 | Gastric Cancer | KRAS Amplified | 29 | [7] |

Note: The IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors.

References

- 1. OUH - Protocols [ous-research.no]

- 2. RSK phosphorylates SOS1 creating 14-3-3 docking sites and negatively regulating MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodology for Xenograft Model Studies Using MRTX0902: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting preclinical xenograft model studies using MRTX0902, a potent and selective inhibitor of the Son of Sevenless homolog 1 (SOS1). This compound disrupts the protein-protein interaction between SOS1 and KRAS, preventing the formation of activated GTP-loaded KRAS and subsequent activation of the downstream RAS-MAPK signaling pathway.[1][2][3] These protocols are intended to guide researchers in designing and executing robust in vivo studies to evaluate the antitumor efficacy of this compound as a monotherapy and in combination with other targeted agents.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that targets SOS1, a guanine nucleotide exchange factor (GEF) crucial for the activation of KRAS.[1][3][4] By binding to SOS1, this compound prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state.[1] This mechanism of action makes this compound a promising therapeutic agent for cancers driven by mutations in the RAS-MAPK pathway, including those with KRAS, NF1, PTPN11, and class III BRAF mutations.[5][6] Preclinical studies have demonstrated that this compound exhibits single-agent antitumor activity and can enhance the efficacy of other targeted therapies, such as KRAS G12C, EGFR, and RAF/MEK inhibitors, by overcoming feedback mechanisms.[2][5][7]

Mechanism of Action: The RAS-MAPK Signaling Pathway

The RAS-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in components of this pathway, such as KRAS, lead to its constitutive activation and uncontrolled cell growth.[3][8] SOS1 plays a pivotal role in this process by facilitating the activation of RAS. This compound intervenes at this key step, as illustrated in the signaling pathway diagram below.

Quantitative Data Summary

The following tables summarize the in vivo antitumor efficacy of this compound from preclinical xenograft studies.

Table 1: this compound Monotherapy in Xenograft Models

| Cell Line | Cancer Type | Mutation | Dose (mg/kg) | Dosing Schedule | Duration (days) | Tumor Growth Inhibition (TGI) (%) | Reference |

| MIA PaCa-2 | Pancreatic | KRAS G12C | 25 | BID, PO | 25 | 41 | [3][9] |

| MIA PaCa-2 | Pancreatic | KRAS G12C | 50 | BID, PO | 25 | 53 | [3][9] |

| RL95-2 | Endometrial | SOS1 N233I | Not Specified | Not Specified | Not Specified | Significant TGI | [5] |

| MKN74 | Gastric | NF1 X547 | Not Specified | Not Specified | Not Specified | Significant TGI | [5] |

BID: Twice daily, PO: Oral gavage

Table 2: this compound in Combination Therapy in Xenograft Models

| Cell Line | Cancer Type | Mutation | Combination Agent | this compound Dose (mg/kg) | Combination Agent Dose (mg/kg) | Dosing Schedule | Duration (days) | Outcome | Reference | |---|---|---|---|---|---|---|---|---| | MIA PaCa-2 | Pancreatic | KRAS G12C | Adagrasib (MRTX849) | 25 | 10 | this compound: BID, PO; Adagrasib: QD, PO | 25 | -54% Regression |[3] | | MIA PaCa-2 | Pancreatic | KRAS G12C | Adagrasib (MRTX849) | 50 | 10 | this compound: BID, PO; Adagrasib: QD, PO | 25 | -92% Regression |[3] | | Multiple | NSCLC, CRC | KRAS G12C | Adagrasib | Not Specified | Not Specified | Not Specified | Not Specified | Augmented antitumor activity in 8 of 12 models |[2][7] | | Multiple | Various | NF1, PTPN11, Class III BRAF | Avutometinib (RAF/MEK clamp) | 50 | 0.3 | this compound: BID, PO; Avutometinib: BID Q2D, PO | ~30-68 | Greater antitumor activity vs. monotherapy |[5] |

QD: Once daily, Q2D: Every 2 days, NSCLC: Non-small cell lung cancer, CRC: Colorectal cancer

Experimental Protocols

Cell Lines and Culture

A variety of human cancer cell lines with mutations in the RAS-MAPK pathway are suitable for establishing xenograft models to test this compound. Recommended cell lines include those with mutations in SOS1, NF1, PTPN11, and class III BRAF.[5] Examples include:

-

SOS1 mutant: RL95-2, OCI-AML5[5]

-

NF1 mutant: HCC1438, MKN74[5]

-

PTPN11 mutant: LN229[5]

-

Class III BRAF mutant: NCI-H508, NCI-H1666[5]

Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Xenograft Tumor Model Establishment

The following workflow outlines the key steps for establishing and running a xenograft study with this compound.

Protocol:

-

Animal Models: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.

-

Cell Implantation: Harvest cultured tumor cells during their exponential growth phase. Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100-200 µL. Inject the cell suspension subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 animals per group).[3][5]

Drug Formulation and Administration

This compound Formulation:

-

Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose (4000 cps) + 0.2% Tween 80 in water.[5]

Administration:

-

Route: Oral gavage (PO) is the standard route of administration for this compound.[5][9]

-

Dose: Doses ranging from 25 to 50 mg/kg have been shown to be effective.[3][9]

-

Schedule: A twice-daily (BID) dosing schedule is recommended based on the pharmacokinetic profile of the compound.[3][5]

-

Duration: Treatment duration typically ranges from 14 to 68 days, depending on the tumor model and study endpoints.[5]

Efficacy Evaluation and Endpoint Analysis

-

Tumor Growth Inhibition (TGI): Continue to monitor tumor volumes and body weights throughout the study. The primary efficacy endpoint is typically TGI, calculated at the end of the study.

-

Pharmacodynamic (PD) Analysis: To confirm target engagement, tumors can be harvested at specific time points after the last dose for analysis of downstream signaling molecules. For example, levels of phosphorylated ERK (pERK) can be measured by Western blot or immunohistochemistry to assess the inhibition of the RAS-MAPK pathway.[5]

-

Pharmacokinetic (PK) Analysis: Plasma samples can be collected to determine the concentration of this compound over time, providing information on drug exposure.

Conclusion

This compound is a promising SOS1 inhibitor with demonstrated preclinical activity in a range of cancer models harboring mutations in the RAS-MAPK pathway. The protocols outlined in this document provide a comprehensive guide for researchers to design and execute xenograft studies to further investigate the therapeutic potential of this compound. Careful selection of cell lines, adherence to established xenograft procedures, and appropriate formulation and administration of the compound are critical for obtaining reliable and reproducible results. These studies will be instrumental in advancing our understanding of SOS1 inhibition as a therapeutic strategy in oncology.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. verastem.com [verastem.com]

- 6. researchgate.net [researchgate.net]

- 7. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

Western blot protocol for detecting pERK changes with MRTX0902 treatment

Application Notes and Protocols

Detection of pERK Modulation by MRTX0902 Treatment Using Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a selective and orally bioavailable inhibitor of the Son of Sevenless homolog 1 (SOS1) protein-protein interaction with KRAS.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[3][4] By inhibiting the SOS1:KRAS interaction, this compound prevents KRAS activation, leading to the downregulation of downstream signaling pathways, including the MAPK/ERK pathway.[2][3][5] Phosphorylated ERK (pERK) is a key biomarker for the activity of the MAPK pathway.[5][6] This protocol details the use of Western blotting to detect and quantify changes in pERK levels in cancer cell lines following treatment with this compound.

Signaling Pathway:

This compound acts as an inhibitor of SOS1, which is a critical activator of KRAS. Inhibition of SOS1 leads to a decrease in the active, GTP-bound form of KRAS. This, in turn, reduces the activation of the downstream MAPK signaling cascade, ultimately resulting in decreased phosphorylation of ERK.

Caption: this compound inhibits SOS1, blocking KRAS activation and downstream pERK signaling.

Experimental Protocol

This protocol provides a general framework for the treatment of cells with this compound and subsequent analysis of pERK levels by Western blot. Optimization of conditions such as cell seeding density, this compound concentration, and incubation time may be required for specific cell lines and experimental goals.

Experimental Workflow:

Caption: Workflow for Western blot analysis of pERK changes after this compound treatment.

Materials:

-

Cell Lines: Cancer cell lines with mutations in the KRAS-MAPK pathway (e.g., MIA PaCa-2, NCI-H1435, LN229).

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium and Reagents: As required for the specific cell line.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[7]

-

Protein Assay Kit: BCA or equivalent.

-

SDS-PAGE Gels and Buffers.

-

PVDF or Nitrocellulose Membranes.

-

Transfer Buffer.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Primary Antibodies:

-

Rabbit anti-pERK1/2 (Thr202/Tyr204)

-

Rabbit or Mouse anti-ERK1/2

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

-

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate.

-

Imaging System: Chemiluminescence imager.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates or 10-cm dishes at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 0-10 µM) for the specified time (e.g., 30 minutes to 6 hours).[1] Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Extraction: [7]

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well/dish (e.g., 100-150 µL for a well in a 6-well plate).

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C.[7]

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add an equal volume of 2x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK1/2 diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal and/or the loading control signal.

-

Data Presentation

The following table summarizes representative quantitative data on the inhibition of pERK by this compound from preclinical studies.

| Cell Line/Model | Treatment | Duration | pERK Inhibition (%) | Reference |

| NCI-H1435 Xenograft | This compound 25 mg/kg BID | 6 days | ~50% | [6] |

| NCI-H1435 Xenograft | This compound 50 mg/kg BID | 6 days | ~73% | [6] |

| MIA PaCa-2 Xenograft | This compound 25 mg/kg BID + Adagrasib 10 mg/kg QD | 6 days | 66% | [6][8] |

| MIA PaCa-2 Xenograft | This compound 50 mg/kg BID + Adagrasib 10 mg/kg QD | 6 days | 81% | [6][8] |

| MIA PaCa-2 Xenograft | Adagrasib 10 mg/kg QD (single agent) | 6 days | 21% | [6][8] |

| MIA PaCa-2 Xenograft | This compound in combination with MRTX849 | 21 days | 69% | [3][4] |

Note: The level of pERK inhibition can vary depending on the specific experimental conditions, including the cell line, drug concentration, and treatment duration.

References

- 1. verastem.com [verastem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Discovery of this compound, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The SOS1 Inhibitor this compound Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models: Establishing and Treating with MRTX0902

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the establishment and therapeutic evaluation of patient-derived xenograft (PDX) models using MRTX0902, a potent and selective inhibitor of Son of sevenless homolog 1 (SOS1).

Introduction

Patient-derived xenograft (PDX) models, generated by implanting fresh human tumor tissue into immunodeficient mice, have emerged as a critical platform in preclinical cancer research.[1][2][3] These models are known to recapitulate the histological and genetic characteristics of the original patient tumor more faithfully than traditional cell line-derived xenograft (CDX) models.[3][4] This high fidelity makes PDX models invaluable for evaluating the efficacy of targeted therapies and for the development of personalized medicine strategies.[5][6]